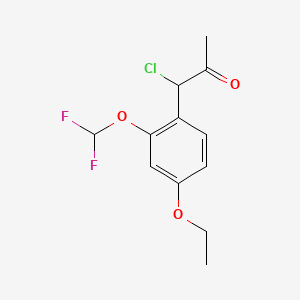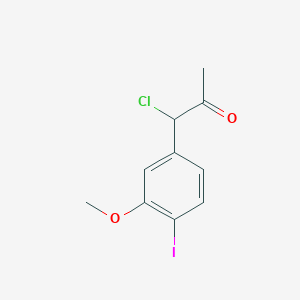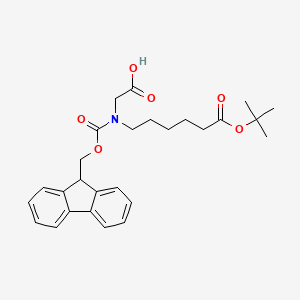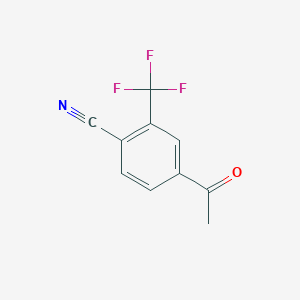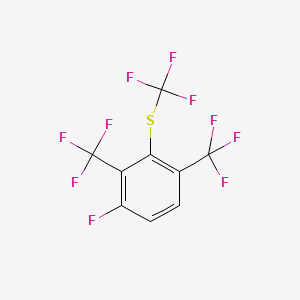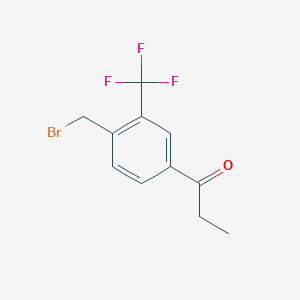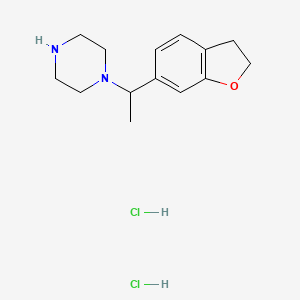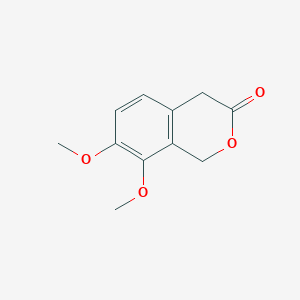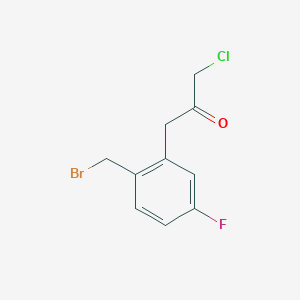
1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by further functionalization to introduce the fluorophenyl and chloropropanone groups. For example, a Friedel-Crafts acylation reaction can be used to introduce the acyl group, followed by bromination and fluorination steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product .
化学反応の分析
Types of Reactions
1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the chloropropanone group can produce carboxylic acids or other oxidized products .
科学的研究の応用
1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-Bromomethyl-1,3-dioxolane
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 1-Bromoethylbenzene
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .
特性
分子式 |
C10H9BrClFO |
|---|---|
分子量 |
279.53 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-5-fluorophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-7-1-2-9(13)3-8(7)4-10(14)6-12/h1-3H,4-6H2 |
InChIキー |
AUUOBDKEXMQTFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)CC(=O)CCl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


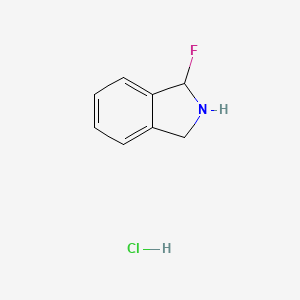
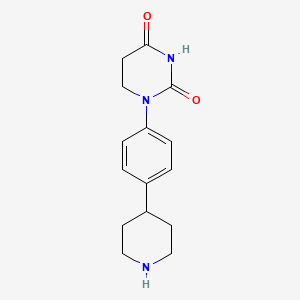
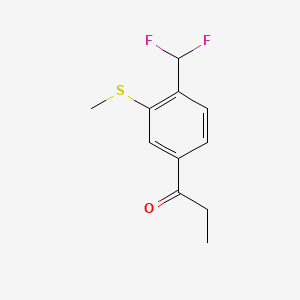
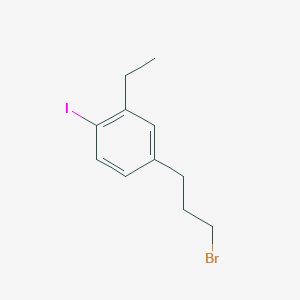

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol](/img/structure/B14050943.png)
